Navelbine

Catalog No.
S548494
CAS No.
125317-39-7
M.F
C49H60N4O14
M. Wt
929.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Navelbine

CAS Number

125317-39-7

Product Name

Navelbine

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C49H60N4O14

Molecular Weight

929.0 g/mol

InChI

InChI=1S/C45H54N4O8.C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;1-,2-/m01/s1

InChI Key

UUHYRRXICWUZHW-RPZOAHRESA-N

SMILES

Array

Synonyms

5' Nor anhydrovinblastine, 5'-nor-anhydrovinblastine, KW 2307, KW-2307, KW2307, Navelbine, vinorelbine, vinorelbine tartrate

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound Vinorelbine Bitartrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Vinca Alkaloids. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Vinorelbine ditartrate (CAS 125317-39-7) is a highly potent, semi-synthetic 5'-nor vinca alkaloid utilized extensively in antimitotic research and oncology formulation development. Unlike first-generation natural vinca alkaloids, vinorelbine features a structural modification on the catharanthine moiety that fundamentally alters its microtubule binding dynamics and physiological selectivity [1]. For procurement and material selection, the ditartrate salt is the definitive standard, offering optimized aqueous solubility and chemical stability that the free base lacks, ensuring seamless integration into both high-throughput in vitro screening and scalable intravenous or oral formulation workflows .

Substituting vinorelbine ditartrate with its free base (CAS 71486-22-1) or first-generation analogs like vincristine introduces critical failures in both formulation processability and downstream experimental validity . The free base is poorly soluble in aqueous media and highly susceptible to alkaline degradation, severely complicating liquid formulation and requiring harsh solubilizers that can confound cellular assays[1]. Furthermore, substituting with older vinca alkaloids like vincristine fails in in vivo translation; vincristine lacks vinorelbine’s targeted selectivity for mitotic microtubules, leading to severe off-target axonal depolymerization and dose-limiting neurotoxicity that ruins the therapeutic window in preclinical efficacy models [2].

Superior Mitotic Selectivity Over First-Generation Vinca Alkaloids

Vinorelbine ditartrate exhibits a highly specific >20-fold selectivity for mitotic microtubules over axonal microtubules, a critical differentiation from first-generation analogs. In embryonic tectal plate models, vincristine induces severe off-target axonal microtubule depolymerization at just 5 μM, whereas vinorelbine requires an 8-fold higher concentration (40 μM) to trigger similar neurotoxic effects, even though both compounds effectively arrest mitotic microtubules at 2 μM [1].

Evidence DimensionConcentration threshold for axonal microtubule depolymerization
Target Compound Data40 μM (Vinorelbine)
Comparator Or Baseline5 μM (Vincristine)
Quantified Difference8-fold higher concentration required to induce off-target axonal toxicity
ConditionsIntact tectal plates from mouse embryos

Procurement of vinorelbine ditartrate ensures accurate modeling of antimitotic efficacy without the confounding dose-limiting peripheral neuropathy inherent to vincristine.

Optimized Aqueous Solubility for Formulation Processability

The ditartrate salt form of vinorelbine is specifically engineered to overcome the poor aqueous solubility of the free base, which is a major bottleneck in drug development [1]. While the free base requires organic solvents, vinorelbine ditartrate achieves an exceptional aqueous solubility of up to 107.91 mg/mL (100 mM) in water . This allows for the direct preparation of highly concentrated stock solutions and physiological buffers without the interference of DMSO or complex lipid excipients.

Evidence DimensionMaximum aqueous solubility
Target Compound Data107.91 mg/mL (Vinorelbine ditartrate)
Comparator Or BaselinePoorly soluble, requires organic solvents (Vinorelbine free base)
Quantified DifferenceOrders of magnitude higher aqueous solubility, enabling direct aqueous dissolution
ConditionsStandard aqueous solvent at standard temperature

High aqueous solubility is strictly required for seamless integration into scalable intravenous formulation workflows and artifact-free in vitro screening.

Enhanced Tubulin Binding Affinity and Dynamic Suppression

The structural modification of the catharanthine moiety in vinorelbine yields a significantly optimized tubulin binding profile compared to older vinca alkaloids [1]. Molecular docking and thermodynamic evaluations demonstrate that vinorelbine possesses a binding affinity of -10.7 kcal/mol to the tubulin vinca-binding domain, vastly outperforming vincristine's -6.8 kcal/mol[2]. Consequently, vinorelbine specifically suppresses the rate and extent of microtubule growing events, providing a distinct mechanism of action compared to vinblastine [2].

Evidence DimensionTubulin binding affinity (ΔG)
Target Compound Data-10.7 kcal/mol (Vinorelbine)
Comparator Or Baseline-6.8 kcal/mol (Vincristine)
Quantified Difference3.9 kcal/mol stronger binding affinity to the tubulin domain
ConditionsIn silico molecular dynamics and tubulin binding pocket analysis

The superior binding affinity and unique dynamic suppression profile make it the optimal precursor for developing next-generation, highly targeted antimitotic therapies.

pH-Dependent Chemical Stability and Shelf-Life

The tartrate salt formulation of vinorelbine provides critical shelf-life and stability advantages over the free base, which is highly susceptible to alkaline degradation [1]. Stability studies reveal that while vinorelbine base exhibits 100% degradation after 4 days at pH 9, the crystallized tartrate salt maintains strict stability parameters, showing less than 0.05% degradation after 6 months of storage at 25°C [2].

Evidence DimensionChemical degradation rate
Target Compound Data<0.05% degradation at 6 months at 25°C (Tartrate salt)
Comparator Or Baseline100% degradation after 4 days at pH 9 (Free base)
Quantified DifferenceVastly superior long-term stability and resistance to hydrolytic/alkaline degradation
ConditionsICH stability guideline conditions vs. alkaline stress testing

Procurement of the ditartrate salt guarantees batch-to-batch reproducibility and minimizes the risk of costly experimental failures due to API degradation.

Intravenous and Oral Antineoplastic Formulation Development

Leveraging its >100 mg/mL aqueous solubility and exceptional chemical stability, vinorelbine ditartrate is the precise active pharmaceutical ingredient (API) required for developing and scaling up liquid injectables and soft gelatin capsule formulations. It allows formulators to bypass the harsh co-solvents required for the free base.

In Vivo Xenograft and Neurotoxicity Modeling

Due to its >20-fold selectivity for mitotic over axonal microtubules and an 8-fold higher concentration threshold for axonal depolymerization compared to vincristine, this compound is the benchmark material for oncology efficacy models where separating tumor suppression from peripheral neuropathy is critical[1].

High-Resolution Microtubule Dynamics Research

Because it uniquely targets microtubule growing events and possesses a superior -10.7 kcal/mol binding affinity to the tubulin domain, vinorelbine ditartrate serves as a specialized mechanistic probe for live-cell imaging of the metaphase/anaphase transition block, offering cleaner data than first-generation analogs [2].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

6

Exact Mass

928.41060260 Da

Monoisotopic Mass

928.41060260 Da

Heavy Atom Count

67

Appearance

Solid powder

UNII

253GQW851Q

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (93.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (98.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (96.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (93.33%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Vinorelbine Tartrate is the ditartrate salt of a semisynthetic vinca alkaloid derived from the leaves of the periwinkle plant (Vinca rosea) with antineoplastic properties. Vinorelbine binds to tubulin, thereby inhibiting tubulin polymerization into microtubules and spindle formation and resulting in apoptosis of susceptible cancer cells. Inhibition of mitotic microtubules correlates with antitumor activity, whereas inhibition of axonal microtubules seems to correlate with vinorelbine's neurotoxicity. Compared to related vinca alkaloids, vinorelbine is more selective against mitotic than axonal microtubules in vitro, which may account for its decreased neurotoxicity. This agent is also a radiation-sensitizing agent. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Vinorelbine tartrate

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
1: Jimeno A, Hitt R, Quintela-Fandino M, Cortés-Funes H. Phase II trial of
vinorelbine tartrate in patients with treatment-naive metastatic melanoma.
Anticancer Drugs. 2005 Jan;16(1):53-7. PubMed PMID: 15613904.


2: Whitehead RP, Moon J, McCachren SS, Hersh EM, Samlowski WE, Beck JT,
Tchekmedyian NS, Sondak VK; Southwest Oncology Group. A Phase II trial of
vinorelbine tartrate in patients with disseminated malignant melanoma and one
prior systemic therapy: a Southwest Oncology Group study. Cancer. 2004 Apr
15;100(8):1699-704. PubMed PMID: 15073859.


3: Uoshima N, Yoshioka K, Tegoshi H, Wada S, Fujiwara Y, Satake N, Kasamatsu Y,
Yokoho S. Acute respiratory failure caused by vinorelbine tartrate in a patient
with non-small cell lung cancer. Intern Med. 2001 Aug;40(8):779-82. PubMed PMID:
11518124.


4: Bosque E. Possible drug interaction between itraconazole and vinorelbine
tartrate leading to death after one dose of chemotherapy. Ann Intern Med. 2001
Mar 6;134(5):427. PubMed PMID: 11242511.


5: Kanazawa J, Morimoto M, Ohmori K. [Properties of antitumor activity of
vinorelbine tartrate, a new vinca alkaloid antitumor agent]. Nihon Yakurigaku
Zasshi. 2000 Oct;116(4):215-23. Review. Japanese. PubMed PMID: 11084918.


6: Giannios J, Ginopoulos P. Induction of PCD in tamoxifen-resistant oestrogen
receptor positive (ER+) advanced breast cancer after combined therapy with ER
antisense oligonucleotides and vinorelbine-tartrate encapsulated in DRV
liposomes. Eur J Cancer. 2000 Sep;36 Suppl 4:103. PubMed PMID: 11056347.


7: Feun LG, Savaraj N, Hurley J, Marini A, Lai S. A clinical trial of intravenous
vinorelbine tartrate plus tamoxifen in the treatment of patients with advanced
malignant melanoma. Cancer. 2000 Feb 1;88(3):584-8. PubMed PMID: 10649251.


8: Balthasar JP. Concentration-dependent incompatibility of vinorelbine tartrate
and heparin sodium. Am J Health Syst Pharm. 1999 Sep 15;56(18):1891. PubMed PMID:
10511236.


9: Cattan CE, Oberg KC. Vinorelbine tartrate-induced pulmonary edema confirmed on
rechallenge. Pharmacotherapy. 1999 Aug;19(8):992-4. PubMed PMID: 10453972.


10: Kouroukis C, Hings I. Respiratory failure following vinorelbine tartrate
infusion in a patient with non-small cell lung cancer. Chest. 1997
Sep;112(3):846-8. PubMed PMID: 9315826.

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